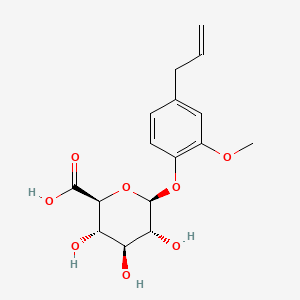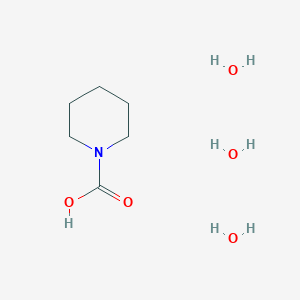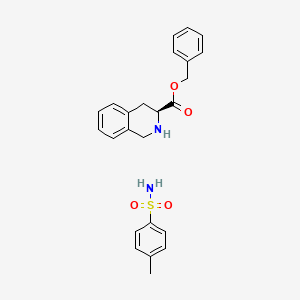
1,4,6-tri-O-galloyl-beta-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Tri-O-galloyl-beta-D-glucose is a naturally occurring compound belonging to the class of gallotannins. It is composed of a glucose molecule esterified with three gallic acid units at the 1, 4, and 6 positions. This compound is known for its potent antioxidant properties and is found in various plants, including tea leaves. It has garnered significant attention due to its potential health benefits and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions. The reaction typically employs catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as tea leaves. The compound is isolated using techniques like semi-preparative chromatography, followed by identification and characterization using methods such as NMR spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing gallic acid and glucose.
Esterification and Transesterification: The compound can participate in further esterification or transesterification reactions to form more complex derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., tannase) are used for hydrolysis.
Esterification: Catalysts like DCC and DMAP are used to facilitate esterification reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Gallic acid and glucose.
Esterification Products: More complex galloyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,6-Tri-O-galloyl-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its antioxidant properties and its ability to interact with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and cardiovascular protective effects.
Wirkmechanismus
The mechanism of action of 1,4,6-tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Protein Interaction: It can bind to proteins, affecting their structure and function, which contributes to its biological activities.
Enzyme Inhibition: The compound inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism
Vergleich Mit ähnlichen Verbindungen
1,4,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific esterification pattern. Similar compounds include:
1,2,3,4,6-Pentagalloyl glucose: Contains five gallic acid units esterified to glucose and exhibits similar antioxidant properties.
1,3,6-Tri-O-galloyl-beta-D-glucose: Another trigalloylglucose isomer with different esterification positions.
1,2,6-Tri-O-galloyl-beta-D-glucose: A trigalloylglucose with esterification at the 1, 2, and 6 positions.
These compounds share similar biological activities but differ in their esterification patterns, which can influence their specific interactions and applications.
Eigenschaften
CAS-Nummer |
94513-58-3 |
|---|---|
Molekularformel |
C27H24O18 |
Molekulargewicht |
636.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1 |
InChI-Schlüssel |
SUAXOYITDJNGFM-BTPAJHBMSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)












